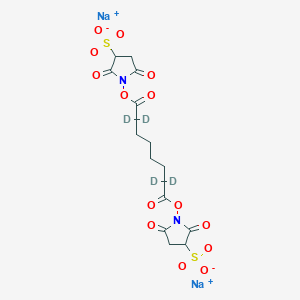
BS3-d4 Deuterated Crosslinker
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains four deuterium atoms, which provide a 4 dalton shift in mass spectrometry studies compared to its non-deuterated analog . It is widely used in biological research for studying protein-protein interactions and structural analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BS3-d4 involves the reaction of deuterated suberic acid with N-hydroxysulfosuccinimide (sulfo-NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of BS3-d4 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
BS3-d4 primarily undergoes substitution reactions where the sulfo-NHS ester groups react with primary amines to form stable amide bonds. This reaction is highly specific and occurs under mild conditions, typically at a pH range of 7-9 .
Common Reagents and Conditions
Reagents: Primary amines, such as lysine residues in proteins.
Conditions: Aqueous buffer solutions at pH 7-9, room temperature.
Major Products
The major products of the reaction between BS3-d4 and primary amines are stable amide bonds, which result in the crosslinking of proteins or other amine-containing molecules .
Applications De Recherche Scientifique
BS3-d4 is extensively used in various scientific research fields, including:
Mécanisme D'action
BS3-d4 exerts its effects by forming covalent bonds between primary amines on proteins or other molecules. The sulfo-NHS ester groups react with the amines to form stable amide bonds, effectively crosslinking the molecules. This crosslinking helps in stabilizing protein complexes and allows for the identification of interaction sites through mass spectrometry .
Comparaison Avec Des Composés Similaires
Similar Compounds
BS3 (Bis(sulfosuccinimidyl) suberate): Non-deuterated analog of BS3-d4, used for similar applications but without the mass shift in mass spectrometry.
DSS (Disuccinimidyl suberate): Another crosslinker with similar reactive groups but different spacer arm length.
BS2G (Bis(sulfosuccinimidyl) glutarate): Similar to BS3 but with a shorter spacer arm.
Uniqueness
BS3-d4 is unique due to its deuterium labeling, which provides a distinct mass shift in mass spectrometry studies. This feature allows for more precise identification of crosslinked peptides and enhances the accuracy of protein interaction studies .
Propriétés
Formule moléculaire |
C16H18N2Na2O14S2 |
|---|---|
Poids moléculaire |
576.5 g/mol |
Nom IUPAC |
disodium;2,5-dioxo-1-[2,2,7,7-tetradeuterio-8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxypyrrolidine-3-sulfonate |
InChI |
InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2/i5D2,6D2;; |
Clé InChI |
MGJYOHMBGJPESL-JVDLJEIDSA-L |
SMILES isomérique |
[2H]C([2H])(CCCCC([2H])([2H])C(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-])C(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


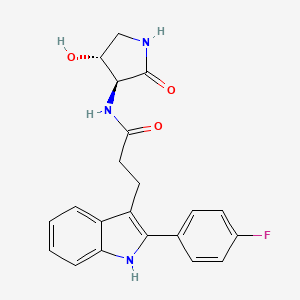
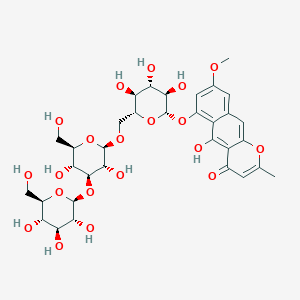
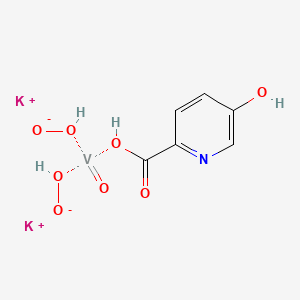
![(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B11929798.png)
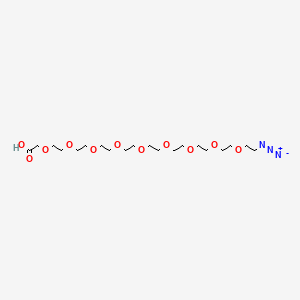


![(6S,7S)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B11929818.png)
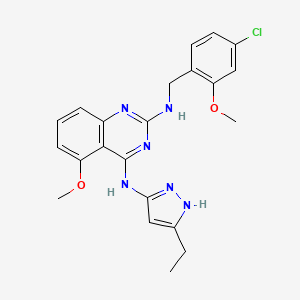
![methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)
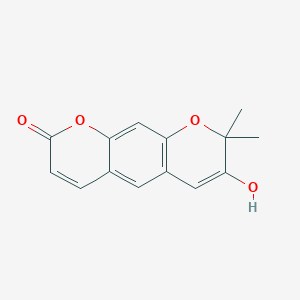
![5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)


